5beta-Gorgostane

Description

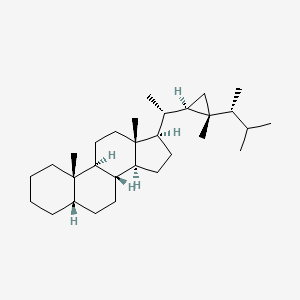

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H52 |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H52/c1-19(2)21(4)30(7)18-27(30)20(3)24-13-14-25-23-12-11-22-10-8-9-16-28(22,5)26(23)15-17-29(24,25)6/h19-27H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,25-,26-,27+,28-,29+,30+/m0/s1 |

InChI Key |

HMDSENZCYXUARJ-DICBMRKHSA-N |

SMILES |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C |

Canonical SMILES |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C |

Origin of Product |

United States |

Biogeographical Distribution and Ecological Context of Gorgostane Producing Marine Organisms

Primary Marine Invertebrate Sources of Gorgostane-Type Sterols

Gorgostane (B1234944) and its derivatives are primarily found in a variety of marine invertebrates. These compounds are particularly concentrated in specific groups of organisms, highlighting a targeted evolutionary development of these unique steroids.

Specificity within Cnidaria: Gorgonian Corals (Octocorallia) as Prominent Producers

Gorgonian corals, a diverse and widespread group of octocorals, are the most prominent producers of gorgostane-type sterols. mdpi.comrsc.org These colonial animals, often referred to as sea fans and sea whips, are characterized by their branching, fan-like structures. They are found in marine environments globally, with a particularly high diversity in the Caribbean and the Indo-Pacific. researchgate.netnih.gov

Research has shown that a significant number of gorgonian species from families such as Plexauridae and Gorgoniidae are rich sources of these unique sterols. rsc.org The parent compound, gorgosterol (B1215954), was first isolated from the gorgonian Plexaura flexuosa. mdpi.com Since then, over 75 different gorgostane-type steroids have been identified, predominantly from soft corals. mdpi.com

Exploration of Other Marine Phyla Associated with Gorgostane Presence

While gorgonian corals are the primary source, gorgostane-type sterols have also been identified in other marine phyla, albeit in smaller quantities. These include certain species of soft corals (Alcyonacea), sponges (Porifera), and even some sea urchins. researchgate.net For instance, gorgostane derivatives have been isolated from the soft coral genus Sarcophyton and the sponge genus Haliclona. researchgate.net The presence of these compounds across different phyla suggests a complex evolutionary history and potential horizontal gene transfer or symbiotic relationships with microorganisms capable of producing these sterols.

Table 1: Marine Organisms Producing Gorgostane-Type Sterols

| Phylum | Class | Order | Family | Genus |

|---|---|---|---|---|

| Cnidaria | Anthozoa | Alcyonacea | Plexauridae | Plexaura, Pseudoplexaura |

| Cnidaria | Anthozoa | Alcyonacea | Gorgoniidae | Gorgonia |

| Cnidaria | Anthozoa | Alcyonacea | Xeniidae | Heteroxenia, Xenia |

| Cnidaria | Anthozoa | Alcyonacea | Alcyoniidae | Sarcophyton, Sinularia |

| Porifera | Demospongiae | Haplosclerida | Chalinidae | Haliclona |

| Echinodermata | Echinoidea | Diadematoida | Diadematidae | Diadema |

Environmental Habitats and Symbiotic Relationships of 5beta-Gorgostane Producers

The production of this compound is intricately linked to the specific environmental conditions and symbiotic associations of the host organisms. Gorgonian corals, the primary producers, inhabit a wide range of marine environments, from shallow, sunlit reefs to deep, dark waters. Many of these corals harbor symbiotic dinoflagellates known as zooxanthellae within their tissues. mdpi.com

This mutualistic relationship is crucial for the coral's survival, with the zooxanthellae providing the coral with essential nutrients through photosynthesis. divessi.com It is widely believed that these symbiotic algae are the true producers of gorgosterol, which is then potentially modified by the coral host to create various derivatives. mdpi.com This hypothesis is supported by the fact that sterols with the characteristic cyclopropane (B1198618) ring in the side chain, a hallmark of gorgostane, are exclusively found in soft corals that host zooxanthellae. mdpi.com

Proposed Ecological Roles of Gorgostane-Type Sterols in Marine Ecosystems

The unique chemical structure of gorgostane-type sterols suggests they play significant ecological roles, particularly in the defense and communication of the producing organisms.

Investigating Chemical Defense Mechanisms and Anti-Predator Strategies

Marine invertebrates, particularly sessile organisms like gorgonian corals, lack physical means of defense and therefore rely heavily on chemical deterrents to ward off predators. researchgate.netoatext.com Gorgostane-type sterols are believed to be a key component of this chemical arsenal. researchgate.net

Field and laboratory studies have demonstrated that extracts from various gorgonian species containing these sterols are unpalatable to fish and other marine predators. int-res.comresearchgate.net The presence of these compounds can deter feeding, thereby protecting the coral from predation. int-res.com The concentration of these defensive compounds can even vary within a single coral colony, with higher concentrations often found in the more vulnerable tips of the branches. int-res.comresearchgate.net This strategic distribution of chemical defenses highlights their importance for the survival of the organism.

Analysis of Intra- and Interspecific Chemical Communication

Beyond defense, chemical cues play a vital role in the communication between marine organisms. While direct evidence for the role of this compound in communication is still emerging, it is plausible that these compounds are involved in both intra- and interspecific signaling.

For instance, the release of specific sterols could signal reproductive readiness to other individuals of the same species or act as allelopathic agents, inhibiting the growth of competing organisms in their immediate vicinity. researchgate.net The complex chemical profiles of gorgonian corals, which include a variety of sterols and other secondary metabolites, likely contribute to a sophisticated chemical language that mediates their interactions within the marine ecosystem. researchgate.net Some gorgonian extracts have been shown to interfere with bacterial quorum sensing, a form of cell-to-cell communication in bacteria, which could be a mechanism to control microbial colonization on their surfaces. nih.gov

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of 5beta Gorgostane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is the cornerstone for the complete structural characterization of gorgostane-type sterols. nih.gov The combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, establishing the carbon framework and defining the relative stereochemistry of the molecule.

The elucidation of a novel 5beta-gorgostane derivative begins with the analysis of its 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides initial information on the types of protons present, with characteristic signals in the upfield region (around δ 0.14–0.45 ppm) indicating the presence of the unique cyclopropane (B1198618) ring in the side chain. researchgate.netttu.edu The ¹³C NMR spectrum, often in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals the total number of carbons and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

To assemble the molecular architecture, a suite of 2D NMR experiments is employed. mdpi.com These techniques are crucial for establishing connectivity between atoms.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton connectivities throughout the steroid nucleus and the side chain. ttu.edunih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton resonances. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical assignments, the NOESY experiment is paramount. It identifies protons that are close to each other in space, irrespective of their bonding connectivity. Correlations observed in a NOESY spectrum provide crucial information about the relative configuration of substituents on the steroid nucleus and the complex stereocenters within the side chain. researchgate.netttu.edumdpi.com For example, NOESY correlations can confirm the β-orientation of angular methyl groups and the relative stereochemistry of the cyclopropane ring. mdpi.com

The following table summarizes the application of these NMR techniques in the study of gorgostane (B1234944) derivatives.

| NMR Experiment | Information Provided | Application to Gorgostane Structure |

| 1D ¹H NMR | Chemical shift, multiplicity, and integration of protons. | Initial identification of key structural features, such as olefinic protons and the characteristic upfield signals of the cyclopropane ring. researchgate.netttu.edu |

| 1D ¹³C NMR & DEPT | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Determines the molecular formula's carbon count and classifies each carbon. researchgate.net |

| 2D COSY | Shows ¹H-¹H spin-spin coupling networks. | Establishes proton connectivity within the steroid rings and the side chain. nih.gov |

| 2D HSQC | Correlates protons to their directly attached carbons. | Assigns ¹³C signals based on known ¹H assignments. researchgate.net |

| 2D HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects isolated spin systems and quaternary carbons to build the complete carbon framework. nih.gov |

| 2D NOESY | Identifies protons that are close in space. | Determines the relative stereochemistry of the molecule, including ring junctions and substituents. ttu.edumdpi.com |

Marine natural products, including this compound derivatives, are often isolated in very small quantities, frequently in the sub-milligram range. mdpi.com This poses a significant challenge for NMR analysis, which is traditionally considered a less sensitive technique compared to mass spectrometry. nih.gov The advent of cryogenic NMR probes (cryoprobes) and microscale NMR has revolutionized the field by dramatically increasing sensitivity. rsc.orgmdpi.com

Cryoprobes operate by cooling the NMR detection coil and preamplifier electronics to cryogenic temperatures (around 20 K), which significantly reduces thermal noise. rsc.org This results in a substantial improvement in the signal-to-noise (S/N) ratio, often by a factor of four or more compared to conventional probes at the same magnetic field strength. rsc.org This sensitivity enhancement means that high-quality 2D NMR spectra, which are often time-consuming and require more sample, can be acquired on microgram-level samples in a fraction of the time. researchgate.net

Complementing cryoprobe technology is the development of microscale NMR probes (e.g., 1.7 mm and 1 mm tubes). researchgate.netsci-hub.se These probes are designed for very small sample volumes (microliters), which concentrates the limited sample within the most sensitive region of the detection coil. mdpi.com The combination of cryogenically cooled electronics and micro-volume sample tubes has pushed the limits of detection down to the nanomole scale, making it possible to fully characterize rare natural products that were previously inaccessible to full NMR analysis. mdpi.comrsc.org

After a putative structure for a this compound derivative is proposed based on 1D and 2D NMR data, computational methods can be employed for validation. nih.gov This involves calculating the theoretical ¹³C and ¹H NMR chemical shifts for the proposed structure and comparing them to the experimental values. mdpi.com

The most common computational approach involves density functional theory (DFT) calculations. The process generally includes:

Generating a 3D model of the proposed molecular structure.

Performing a conformational search and geometry optimization to find the most stable, low-energy conformers of the molecule.

Calculating the NMR shielding tensors for each atom in the optimized structure using a method like Gauge-Including Atomic Orbitals (GIAO).

Converting the calculated shielding tensors into chemical shifts by referencing them against a known standard (e.g., tetramethylsilane, TMS).

A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the correctness of the proposed structure, including its stereochemistry. mdpi.com Discrepancies can suggest an incorrect structural or stereochemical assignment, prompting re-evaluation of the original NMR data. This computational validation is particularly valuable for complex molecules like gorgostanes, where multiple stereoisomers are possible and subtle differences in stereochemistry can be difficult to resolve solely by experimental means. mdpi.combiorxiv.org

Implementation of Cryogenic Probes and Microscale NMR for Minimal Sample Requirements

Mass Spectrometry (MS) Approaches for Precise Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. In the study of this compound derivatives, high-resolution mass spectrometry is critical for establishing the elemental composition, while fragmentation analysis can offer complementary structural clues.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the current standard for accurately determining the molecular weight of marine natural products. pnrjournal.com ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, like sterols, by creating gaseous ions from a liquid solution with minimal fragmentation. nih.gov

When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, the instrument can measure the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) with extremely high precision (typically to within 5 parts per million). mdpi.comresearchgate.net This high accuracy allows for the unambiguous determination of the elemental composition (the exact number of carbon, hydrogen, oxygen, and other atoms) of the parent molecule. researchgate.netaphrc.org This information is fundamental and serves as a crucial constraint for the subsequent interpretation of NMR data.

The table below outlines the role of different mass spectrometry techniques.

| Mass Spectrometry Technique | Ionization Method | Key Information Provided | Relevance to Gorgostane Studies |

| HR-ESI-MS | Electrospray Ionization (soft) | Precise mass of the molecular ion. | Provides the elemental composition (molecular formula) with high confidence. researchgate.net |

| FAB-MS | High-energy atom bombardment | Molecular ion and some fragmentation. | Historically important for ionizing non-volatile sterols; largely superseded by ESI. nih.govacgpubs.org |

Before the widespread adoption of ESI, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a cornerstone technique for the analysis of non-volatile and polar natural products, including steroids and their glycosides. nih.govresearchgate.net In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (like 3-nitrobenzyl alcohol or glycerol) and bombarded with a beam of high-energy neutral atoms (e.g., Xenon or Argon). acgpubs.org This process desorbs and ionizes the analyte molecules, producing molecular ions that can be detected by the mass spectrometer.

While FAB is a more energetic ("harder") ionization method than ESI and can sometimes lead to more fragmentation, it was instrumental in providing molecular weight information for many marine sterols discovered in the 1980s and 1990s. nih.govnih.gov The fragmentation patterns, though sometimes complex, could also provide structural information, such as the sequential loss of sugar moieties in sterol glycosides. nih.gov Today, while largely supplanted by the more versatile and gentler HR-ESI-MS for routine molecular formula determination, FAB-MS remains a historically significant technique in the field of marine natural product chemistry.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.org The process involves multiple stages of mass analysis, typically separated by a fragmentation step. wikipedia.org In the context of 5β-gorgostane derivatives, MS/MS provides crucial data for elucidating the intricate side-chain structure and the core steroid nucleus.

The general workflow of an MS/MS experiment involves:

Ionization : The sample molecules are ionized using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), creating precursor ions. youtube.com

First Mass Analysis (MS1) : The precursor ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org A specific precursor ion corresponding to the 5β-gorgostane derivative is selected.

Fragmentation : The selected precursor ions are fragmented, commonly through collision-induced dissociation (CID), where they collide with neutral gas molecules like argon or nitrogen. youtube.com This process breaks the molecule at its weakest bonds.

Second Mass Analysis (MS2) : The resulting fragment ions (product ions) are separated by their m/z ratio and detected, generating a product ion spectrum. wikipedia.org

The fragmentation patterns are highly indicative of the molecular structure. For a typical 5β-gorgostane skeleton, characteristic cleavages occur in the steroidal rings and, most importantly, across the distinctive C-11 side chain featuring the cyclopropane moiety. Analyzing these fragments allows researchers to piece together the connectivity of the molecule. Computational tools, such as the 'Universal Fragmentation Model' (UFM), can be employed to predict and validate complex fragmentation behaviors, including molecular rearrangements that might occur during the process. rfi.ac.uk

Table 1: Predicted MS/MS Fragmentation of a Hypothetical 5β-Gorgostane Derivative

| Precursor Ion (m/z) | Fragmentation Pathway | Characteristic Fragment Ion (m/z) | Structural Information Gained |

| 428.4 (M+H)⁺ | Cleavage of C22-C23 bond | 315.3 | Loss of the C8H15 side chain |

| 428.4 (M+H)⁺ | Cleavage of C20-C22 bond | 289.2 | Loss of the C10H19 side chain |

| 428.4 (M+H)⁺ | Dehydration from A/B rings | 410.4 | Presence of hydroxyl group(s) |

| 428.4 (M+H)⁺ | Ring D cleavage | 273.2 | Confirms steroidal nucleus integrity |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds at an atomic level. uni-ulm.deuol.de This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a molecule, which is crucial for complex structures like 5β-gorgostane derivatives. uhu-ciqso.es

The successful application of SC-XRD hinges on the ability to grow a high-quality single crystal of the analyte, which can be a significant challenge for natural products isolated in minute quantities. uhu-ciqso.es The process involves irradiating a monocrystalline sample with X-rays; the crystal diffracts the X-rays in a unique pattern of spots (reflections). uol.de By analyzing the position and intensity of these reflections, the electron density map of the molecule can be calculated, ultimately revealing the precise position of each atom in the crystal lattice. uol.debruker.com For many complex natural products, SC-XRD provides the "gold standard" for structural proof, confirming the connectivity and stereochemistry proposed by spectroscopic methods. ic.ac.ukmdpi.com

Table 2: Hypothetical Crystallographic Data for a 5β-Gorgostane Derivative

| Parameter | Value |

| Chemical Formula | C₃₀H₅₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.34 |

| b (Å) | 12.56 |

| c (Å) | 28.91 |

| Volume (ų) | 2664.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Chiroptical Spectroscopy for Absolute Stereochemical Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for assigning the absolute configuration of stereogenic centers, a task that is particularly challenging for molecules with multiple chiral centers like 5β-gorgostane. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy in Conjunction with Computational Methods

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure. mdpi.com

While empirical rules can sometimes be used to correlate the sign of a Cotton effect to the stereochemistry of a nearby chromophore, the modern approach relies heavily on quantum chemical calculations. rsc.orgplos.org The most common method involves:

Generating all possible stereoisomers of the proposed 5β-gorgostane structure.

Performing conformational searches and geometry optimizations for each isomer.

Calculating the theoretical CD spectrum for each low-energy conformer using Time-Dependent Density Functional Theory (TD-DFT).

Averaging the calculated spectra based on the Boltzmann population of the conformers.

Comparing the final calculated spectrum for each stereoisomer with the experimentally measured CD spectrum.

The absolute configuration is assigned to the stereoisomer whose calculated spectrum most closely matches the experimental one. nih.gov This integrated approach provides a powerful and reliable means of stereochemical assignment, especially when single crystals for X-ray analysis are unavailable. mdpi.com

Advanced Optical Rotation Measurement Techniques for Chiral Analysis

Optical rotation (OR) is the rotation of the plane of polarized light by a solution of a chiral compound. torontech.com The specific rotation, [α]D, measured at the sodium D-line (589 nm), is a fundamental physical property used to characterize and assess the purity of enantiomers. rudolphresearch.comrudolphresearch.comschmidt-haensch.com For 5β-gorgostane derivatives, a non-zero optical rotation value confirms their chiral nature.

Advanced techniques move beyond single-wavelength measurements. Optical Rotatory Dispersion (ORD) measures the optical rotation across a wide range of wavelengths, providing more structural information than a single measurement. researchgate.net Similar to CD spectroscopy, the comparison of experimentally measured OR or ORD data with values predicted by quantum chemical calculations can serve as an independent method for assigning or confirming the absolute configuration of a flexible molecule. ic.ac.uknih.gov

Electron Diffraction (MicroED) for Crystalline Micro-Samples

A revolutionary advancement in structural biology and chemistry is Microcrystal Electron Diffraction (MicroED). rsc.org This cryo-electron microscopy (cryo-EM) technique can determine high-resolution atomic structures from nanocrystals that are billions of times smaller than those required for conventional SC-XRD. nih.govresearchgate.net

MicroED is particularly transformative for natural product chemistry, where compounds are often isolated in very small amounts, making the growth of large single crystals difficult or impossible. rsc.orgrigaku.com The method involves placing a slurry of microcrystals on an electron microscopy grid, which is then cryo-cooled. nih.gov A transmission electron microscope is used to collect diffraction data as the tiny crystal is continuously rotated in the electron beam. researchgate.net The resulting data can be processed using standard crystallographic software to solve the complete 3D structure. The synergy of genome mining and MicroED has been shown to accelerate the discovery and structural elucidation of complex natural products. escholarship.org For rare 5β-gorgostane derivatives, MicroED offers a powerful pathway to definitive structural characterization from previously unusable crystalline powders or fine needles. rsc.org

Integrated Spectroscopic and Computational Strategies for Natural Product Structure Elucidation

The unambiguous structural elucidation of a novel 5β-gorgostane derivative is rarely accomplished by a single technique. Instead, it relies on an integrated strategy that combines data from multiple spectroscopic and computational methods. rsc.orgbruker.com This approach ensures a higher degree of confidence in the final assigned structure. acs.org

A typical workflow would be:

Initial Characterization : High-resolution mass spectrometry (HRMS) establishes the molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is used to determine the planar structure (the connectivity of atoms) and provide clues about the relative stereochemistry.

Definitive 3D Structure : If suitable crystals can be obtained, SC-XRD or MicroED provides the definitive 3D structure and absolute stereochemistry. uhu-ciqso.esrsc.org

Stereochemical Confirmation : In the absence of diffraction-quality crystals, chiroptical methods become paramount. The absolute configuration is determined by comparing experimental CD and/or ORD data with TD-DFT calculated spectra for all possible stereoisomers. researchgate.netnih.gov

Fragmentation Analysis : Tandem MS/MS data is used to confirm structural motifs, particularly the side chain, by comparing observed fragmentation patterns with those predicted for the proposed structure. rfi.ac.uk

This synergistic use of orthogonal techniques, where the weaknesses of one method are compensated by the strengths of another, represents the state-of-the-art in natural product chemistry. rsc.org It allows scientists to tackle increasingly complex molecular architectures like those found in the 5β-gorgostane family of steroids.

Biosynthesis and Biogenetic Pathways of Gorgostane Type Sterols

Precursor Metabolism and Initial Transformations in Gorgostane (B1234944) Biosynthesis

The journey to gorgostane-type sterols begins with fundamental building blocks and cyclization reactions common to most eukaryotic life, but with unique modifications occurring in the marine environment.

Squalene (B77637) Cyclization and Initial Sterol Intermediates (e.g., Lanosterol (B1674476), Cycloartenol)

The biosynthesis of all sterols, including gorgostanes, originates from the linear C30 hydrocarbon, squalene. rsc.org This precursor undergoes an epoxidation reaction to form 2,3-oxidosqualene (B107256), a critical intermediate. nih.govasm.org The subsequent cyclization of 2,3-oxidosqualene is a pivotal step that dictates the foundational structure of the resulting sterol. This reaction is catalyzed by oxidosqualene cyclases (OSCs) and can lead to different initial tetracyclic intermediates depending on the organism. asm.orgnih.gov

In animals and fungi, 2,3-oxidosqualene is cyclized to lanosterol. nih.gov Conversely, in photosynthetic organisms like plants and algae, the cyclization product is cycloartenol (B190886). nih.govnih.gov Given that gorgostane-type sterols are often produced by symbiotic dinoflagellates (zooxanthellae), it is the cycloartenol pathway that is considered the more likely starting point for their biosynthesis. nih.govifremer.fr These initial cyclization products, lanosterol and cycloartenol, then undergo a series of demethylation and other modification reactions to form a diverse array of sterols. nih.gov

Investigating Post-Cyclization Modifications in Marine Biogenetic Systems

Following the initial cyclization, the sterol nucleus and side chain undergo a series of modifications. In the context of gorgostane biosynthesis, these post-cyclization steps are crucial for creating the unique structural features of these marine sterols. Research has shown that marine invertebrates, which often host the symbiotic algae producing these sterols, can further modify the sterols they acquire. mdpi.com The exact sequence and nature of these modifications are complex and can vary between different symbiotic systems. The origin of sterols in marine invertebrates is often complicated, arising from diet, de novo synthesis by symbionts, and subsequent biochemical modifications by the host. mdpi.com

Enzymatic Mechanisms Leading to the Characteristic Gorgostane Cyclopropane (B1198618) Moiety

The defining feature of gorgostane-type sterols is the cyclopropane ring in the side chain. The formation of this three-membered ring requires highly specific enzymatic machinery.

Elucidating the Role of S-Adenosylmethionine (SAM)-Dependent Methyltransferases

The biosynthesis of the cyclopropane ring is believed to proceed through a series of methylation events. S-adenosylmethionine (SAM) is a universal methyl group donor in biological systems, and its involvement in gorgosterol (B1215954) biosynthesis has been a key area of investigation. ebi.ac.uknih.govyeastgenome.org Experiments have indicated a link between SAM concentrations and the production of gorgosterol. mdpi.com Specifically, a decrease in SAM levels has been associated with reduced gorgosterol production in zooxanthellae. mdpi.com

The proposed mechanism involves the action of SAM-dependent methyltransferases. These enzymes catalyze the transfer of methyl groups from SAM to a sterol precursor, likely with a double bond in the side chain. biorxiv.org This methylation is a critical step leading to the formation of the cyclopropyl (B3062369) group. nih.gov The process likely involves multiple enzymatic steps, with the final ring closure being a key transformation.

Understanding Cytochrome P450 Enzymes in Sterol Ring Functionalization and Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a vast and versatile family of enzymes known for their role in the oxidation and functionalization of a wide range of substrates, including sterols. frontiersin.org In the context of gorgostane biosynthesis, CYPs are likely involved in various hydroxylation and other oxidative modifications of the sterol nucleus and side chain. mdpi.com These modifications contribute to the vast structural diversity observed among gorgostane-type steroids. mdpi.comnih.gov

While the specific P450 enzymes involved in gorgostane biosynthesis are yet to be fully characterized, their general role in sterol metabolism is well-established. portlandpress.comoup.com They can introduce hydroxyl groups at various positions on the sterol skeleton, leading to a wide array of functionalized derivatives. frontiersin.orgmdpi.com This functionalization can occur both in the symbiotic algae and potentially in the host organism, further diversifying the pool of sterols. mdpi.com

Differentiation of Sterol Biogenesis between Marine Symbionts and Host Organisms

The biosynthesis of gorgostane-type sterols is often a collaborative effort between a marine invertebrate host and its symbiotic dinoflagellates. Understanding the division of labor in this partnership is crucial for a complete picture of the biogenetic pathway.

Many marine invertebrates, including corals and sponges, are incapable of synthesizing sterols de novo. nih.goviupac.org They rely on their symbiotic algae to produce these essential molecules. nih.gov The dinoflagellate symbionts synthesize a variety of sterols, including the unique gorgosterol, which are then transferred to the host. nih.gov

Comparative Analysis of Gorgostane Biosynthetic Routes Across Diverse Marine Taxa

The biosynthesis of gorgostane-type sterols, particularly the flagship compound gorgosterol, is a complex process primarily attributed to symbiotic dinoflagellates of the family Symbiodiniaceae. researchgate.net These microorganisms are frequently found in mutualistic relationships with a wide array of marine invertebrates, including corals, gorgonians, and sea anemones. researchgate.netnih.gov While the invertebrate hosts are generally incapable of synthesizing sterols de novo, they acquire them from their dinoflagellate endosymbionts. nih.govresearchgate.net

A comparative analysis reveals that the capacity to produce gorgosterol and related compounds is not uniform across all dinoflagellate taxa. Studies on cultured zooxanthellae isolated from various marine invertebrates have shown significant variation in their sterol profiles, suggesting that the biosynthetic machinery is species- or even strain-specific. pnas.org For instance, experiments using cell-free extracts from dinoflagellates like Peridinium foliaceum and Crypthecodinium cohnii have been instrumental in elucidating these pathways. researchgate.net

The prevailing hypothesis is that dinoflagellates synthesize gorgosterol from a dinosterol (B1230970) precursor. researchgate.net The key and most unusual step in this biogenetic pathway is the bioalkylation of the side chain to form the characteristic cyclopropane ring. While zooxanthellae possess the complete biosynthetic pathway to produce gorgosterol, it is thought that the final cyclopropanation step might be induced or enhanced within the symbiotic association. pnas.org

Sterol analysis of different coral-algae holobionts demonstrates that the sterol composition, including the presence of gorgosterol, often reflects the specific lineage of the symbiotic Symbiodiniaceae present. researchgate.net This makes sterol profiling a useful tool to complement genetic analysis in studying these symbiotic relationships. researchgate.net The transfer of gorgosterol from the dinoflagellate symbiont to the cnidarian host is a crucial aspect of this interaction. researchgate.net

Furthermore, the discovery that both C4α- and C4β-methyl sterols can be end products in the sterol biosynthesis of the endosymbiont Breviolum minutum highlights a previously unknown route for the formation of certain steranes found in geological records. researchgate.netacs.org This finding suggests that the biosynthetic pathways in these organisms are more diverse than previously understood and have significant implications for interpreting molecular fossils. acs.org

Application of Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters

The advent of advanced genetic and genomic techniques has begun to unravel the molecular underpinnings of sterol biosynthesis in marine organisms, including the pathways leading to gorgostane-type compounds. nih.govnih.gov These approaches, collectively known as genome mining, allow for the identification of biosynthetic gene clusters (BGCs), which are specific regions in an organism's genome containing all the necessary genes for producing a particular secondary metabolite. nih.govjmicrobiol.or.kr

Bioinformatic tools such as antiSMASH, ClusterFinder, and BLAST are pivotal in this process. nih.govmdpi.com They enable researchers to scan entire genomes and transcriptomes for sequences homologous to known sterol biosynthesis genes from other organisms, such as fungi and plants. nih.govmdpi.com For example, genes encoding enzymes like squalene synthase (ERG9), C-14 demethylase (ERG11/CYP51), and sterol C-24 reductase (ERG4) are key targets in these searches. mdpi.comfrontiersin.orgnih.gov

In dinoflagellates, studies have focused on identifying orthologs of genes involved in the ergosterol (B1671047) and cholesterol biosynthesis pathways to deduce the specific steps leading to unique sterols like gorgosterol. researchgate.netmdpi.com For instance, the identification of a sterol A-ring methylase-1 (STRM-1) ortholog in the dinoflagellate Breviolum minutum provided experimental validation for a methylation pathway that produces both 4α- and 4β-methyl sterols. acs.org This discovery was significant as it demonstrated a biological origin for 4β-methyl steranes, which were previously thought to be formed only through diagenetic processes. acs.org

Transcriptomic analysis (RNA-Seq) has also been employed to study how environmental stressors affect sterol biosynthesis. nih.gov Studies have shown that factors like high light, heat, and acidification can lead to the downregulation of key biosynthetic genes, such as squalene synthase, thereby altering sterol production and potentially impacting the symbiotic relationship between the dinoflagellate and its coral host. nih.gov

While significant progress has been made in identifying genes in related pathways like ergosterol synthesis in fungi, the complete BGC for gorgosterol remains an active area of research. frontiersin.orgnih.govebi.ac.uk The integration of genomics, transcriptomics, and metabolomics—a multi-omics approach—is crucial for linking specific genes to the complex and unusual enzymatic reactions that define the biosynthesis of gorgostane-type sterols in their marine producers. nih.govmdpi.com

Chemical Diversity and Structural Modifications of 5beta Gorgostane Analogues

Chemotaxonomic Classification of Naturally Occurring Gorgostane-Type Steroids

Gorgostane-type steroids are C30 sterols distinguished by a signature cyclopropane (B1198618) moiety involving carbons C-22, C-23, and C-30. nih.govmdpi.com Based on structural features such as the number of rings, the degree of unsaturation, and the pattern of oxygenation, these steroids can be broadly classified. nih.gov A major review has categorized 75 distinct gorgostane-type steroids into five principal groups: gorgost-5-ene, 5,6-epoxygorgostane, 5,6-dihydroxygorgostane, 9,11-secogorgostane, and 23-demethylgorgostane, alongside a miscellaneous category for less common structures. nih.govresearchgate.netnih.gov This classification highlights the chemical diversity stemming from modifications to the core steroid skeleton and the side chain.

The structural variety within the gorgostane (B1234944) class is largely derived from modifications to the A-D ring system of the steroid core, primarily through oxidation, desaturation, and epoxidation. mdpi.com

Oxidation Patterns: The most common substitutions on the steroid nucleus are hydroxyl (-OH), carbonyl (=O), and acetoxy (-OAc) groups. nih.gov These functional groups can be found at various positions, with hydroxylations at C-1, C-3, C-5, C-6, C-7, C-11, and C-12 being frequently reported. nih.govmdpi.com For instance, many gorgostanes isolated from the soft coral Sarcophyton sp. share a characteristic 3β,5α,6β-trihydroxy moiety. mdpi.comnih.govnih.gov

Unsaturation: The introduction of double bonds into the steroid nucleus is another common structural modification. nih.gov While the parent structure often contains a double bond at C-5 (gorgost-5-ene), additional sites of unsaturation have been identified, such as between C-9 and C-11. nih.gov

Epoxidation: The formation of an epoxide ring, most commonly between C-5 and C-6, gives rise to the 5,6-epoxygorgostane subgroup. nih.govresearchgate.net This feature adds to the structural rigidity and chemical reactivity of the molecule. Further modifications can lead to ring-opened products, such as the 5,6-dihydroxygorgostanes. nih.govresearchgate.net

Seco-steroids: A more drastic modification involves the cleavage of the ring system, as seen in 9,11-secogorgostanes, which are tetracyclic steroids resulting from the opening of the C-ring between C-9 and C-11. nih.govmdpi.com

Table 1: Key Variations in the Gorgostane Steroid Ring System

| Modification Type | Description | Representative Subgroup | Example Compound |

|---|---|---|---|

| Epoxidation | Presence of an epoxide ring | 5,6-Epoxygorgostane | 5,6-Epoxygorgostane-1α,3β,11α,12β-tetrol 12-acetate researchgate.net |

| Hydroxylation | Addition of hydroxyl groups | 5,6-Dihydroxygorgostane | Gorgostane-3β,5α,6β,11α-tetraol (Sarcoaldosterol B) mdpi.comnih.gov |

| Ring Cleavage | Opening of the steroid C-ring | 9,11-Secogorgostane | 9-oxo-9,11-secogorgost-5-ene-3β,11-diol acs.org |

The C30 sterols found in marine organisms exhibit a wide array of side-chain alkylation patterns. geoscienceworld.org In the case of gorgostanes, this diversity is primarily seen through demethylation. The 23-demethylgorgostane group represents a significant variation where the methyl group at position C-23 is absent, resulting in a C29 steroid that retains the characteristic cyclopropane ring. nih.govresearchgate.net The stereochemistry of the side chain, particularly at C-22, has also been a subject of investigation, with X-ray diffraction studies confirming the stereochemistry to be identical to that of the parent compound, gorgosterol (B1215954), in several derivatives. researchgate.netresearchgate.net

A prominent feature of many gorgostane analogues is extensive oxygenation, leading to a wide variety of polyhydroxylated and acetoxylated derivatives. These substitutions significantly impact the polarity and biological activity of the compounds. The identification and characterization of these derivatives rely heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). aphrc.orgresearchgate.net

Soft corals of the genera Heteroxenia and Sarcophyton are particularly rich sources of these compounds. mdpi.comaphrc.org For example, chemical investigation of the Red Sea soft coral Heteroxenia ghardaqensis led to the isolation of gorgostan-3β,5α,6β,11α-tetraol and its derivative, gorgostan-3β,5α,6β-triol-11α-acetate. aphrc.orgresearchgate.net Similarly, Heteroxenia fuscescens yielded 3β-acetoxy-gorgost-5α,6β,11α-triol and 11α-acetoxy-gorgost-3β,5α,6β-triol. researchgate.netresearchgate.net The position of the acetoxy group can vary; for instance, derivatives with acetylation at C-3, C-7, or C-11 have been reported. researchgate.net

Table 2: Examples of Polyhydroxylated and Acetoxylated Gorgostane Derivatives

| Compound Name | Key Functional Groups | Source Organism |

|---|---|---|

| Gorgostan-3β,5α,6β,11α-tetraol (Sarcoaldosterol B) | Four hydroxyl groups | Heteroxenia ghardaqensis, Sarcophyton sp. |

| Gorgostan-3β,5α,6β-triol-11α-acetate | Three hydroxyl groups, one acetoxy group | Heteroxenia ghardaqensis |

| 11α-Acetoxy-gorgostane-3β,5α,6β-triol | Three hydroxyl groups, one acetoxy group | Sarcophyton sp., Heteroxenia fuscescens |

| Gorgostane-1α,3β,5α,6β,11α-pentaol | Five hydroxyl groups | Sarcophyton sp. |

| 3β-Acetoxy-gorgost-5α,6β,11α-triol | Three hydroxyl groups, one acetoxy group | Heteroxenia fuscescens |

Diversity in Side-Chain Alkylation Patterns and Structural Features

Isolation and Characterization of Novel Gorgostane Derivatives from Underexplored Marine Sources

The search for new bioactive compounds continues to drive the exploration of marine biodiversity. Underexplored marine organisms and locations often yield novel chemical structures. Soft corals, in particular, remain a prolific source of unique gorgostane steroids. aphrc.org

Recent chemical investigations have led to the discovery of several new derivatives:

From the Egyptian Red Sea soft coral Heteroxenia ghardaqensis, a previously unreported steroid, gorgostan-3β,5α,6β-triol-11α-acetate, was isolated and characterized. aphrc.orgresearchgate.net

Studies on another Red Sea coral, Heteroxenia fuscescens, resulted in the identification of two new polyhydroxylated steroids, including 3β-acetoxy-gorgost-5α,6β,11α-triol. researchgate.netresearchgate.net

A comprehensive study of the South China Sea soft coral Sarcophyton sp. yielded fourteen polyoxygenated steroids, seven of which were new to science, including several novel gorgostane analogues like 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol. mdpi.comnih.govnih.gov

An examination of the Indian Ocean soft coral Sarcophyton crassocaule led to the isolation of a new dihydroxygorgost-5-en-3β,11α-diol. acs.org

The gorgonian Isis hippuris from the waters of Yonaguni, Japan, was found to contain several new polyoxygenated gorgostanes, such as gorgost-5-ene-3β,7α,11α,12β-tetrol 12-acetate. researchgate.net

The structure elucidation of these novel compounds was accomplished using a combination of advanced spectroscopic methods, including 1D and 2D NMR and high-resolution mass spectrometry (HR-ESI-MS). nih.govaphrc.orgresearchgate.net

Table 3: Novel Gorgostane Derivatives from Specific Marine Sources

| Novel Compound | Source Organism | Geographic Location |

|---|---|---|

| Gorgostan-3β,5α,6β-triol-11α-acetate | Heteroxenia ghardaqensis | Egyptian Red Sea |

| 3β-Acetoxy-gorgost-5α,6β,11α-triol | Heteroxenia fuscescens | Egyptian Red Sea |

| 11α-Acetoxy-gorgostane-3β,5α,6β,12α-tetraol | Sarcophyton sp. | South China Sea |

| Gorgost-5-ene-3β,11α-diol | Sarcophyton crassocaule | Indian Ocean |

| Gorgost-5-ene-3β,7α,11α,12β-tetrol 12-acetate | Isis hippuris | Yonaguni, Japan |

Structure-Activity Relationship (SAR) Studies of Natural Gorgostane Analogues (Mechanistic Focus)

The structural diversity of gorgostane steroids is matched by their range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govresearchgate.net Structure-activity relationship (SAR) studies aim to connect specific structural features to these biological functions, providing insights into their mechanisms of action.

Anti-inflammatory Activity: Sarcoaldosterol A, a polyhydroxylated gorgostane steroid, has demonstrated significant anti-inflammatory properties. researchgate.net Mechanistic studies revealed that it inhibits key pro-inflammatory mediators, including nuclear factor-kappa B (NF-κB), tumor necrosis factor (TNF-α), interleukin-1 beta (IL-1β), and Toll-like receptor 4 (TLR-4). researchgate.net Concurrently, it upregulates the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.net Molecular docking studies confirmed its binding affinity and moderate inhibition of cyclooxygenase-2 (COX-2), highlighting its potential as a scaffold for developing new anti-inflammatory agents. researchgate.net

Antimicrobial Activity: Preliminary SAR analysis of polyoxygenated steroids from Sarcophyton sp. suggests that both the steroid nucleus and the side chain contribute to antimicrobial activity. mdpi.comnih.gov The presence of an 11α-acetoxy group appears to enhance both antibacterial and antifungal activities. mdpi.comnih.gov Furthermore, the characteristic cyclopropane moiety in the side chain is also believed to contribute to the observed bioactivity. mdpi.comnih.govnih.gov

Cytotoxicity and Reversal of Multidrug Resistance: Several gorgostane derivatives have shown moderate cytotoxic activity against human cancer cell lines. aphrc.orgresearchgate.net For instance, gorgosten-5(E)-3β-ol displayed inhibitory effects on the growth of human colon tumor cells. aphrc.org Of particular interest is the ability of some polyoxygenated gorgostanes isolated from the gorgonian Isis hippuris to reverse multidrug resistance (MDR) in cancer cells that express P-glycoprotein (P-gp). researchgate.net This activity suggests a potential role for these compounds in overcoming chemotherapy resistance.

Chemotaxonomic and Phylogenetic Implications of Gorgostane Sterols

Gorgostane (B1234944) as a Specific Chemotaxonomic Biomarker for Defined Marine Invertebrate Lineages

Chemotaxonomy utilizes the chemical constituents of organisms as characters for classification. Gorgostane and its derivatives have emerged as potent chemotaxonomic biomarkers, particularly for distinguishing specific lineages of marine invertebrates. Their distribution is not uniform across all marine phyla but is notably concentrated in certain groups, making them valuable indicators of taxonomic identity.

The primary utility of gorgostane sterols as biomarkers lies in their prevalence within the phylum Cnidaria, especially in the order Alcyonacea, commonly known as soft corals. mdpi.comnih.gov The presence of gorgosterol (B1215954) and related compounds is a distinguishing feature of many gorgonian and soft coral species. mdpi.com For instance, a significant number of gorgostane steroids have been isolated from soft corals like Isis hippuris, various species of the genus Sinularia, and Klyxum flaccidum. nih.gov This specificity allows researchers to use the sterol profile of a specimen to support its classification within this order.

The structural diversity of gorgostane steroids further enhances their chemotaxonomic value. Different species or genera may produce unique patterns of gorgostane derivatives, such as those with variations in the steroid nucleus (e.g., 5,6-epoxygorgostane, 5,6-dihydroxygorgostane) or side chain. mdpi.com For example, 5α,8α-epidioxygorgostane steroids have been found exclusively in the genus Sinularia, while a large number of 5,6-epoxy gorgostanes have been isolated from Isis hippuris. nih.gov This chemical fingerprinting can help differentiate between closely related taxa that may be difficult to distinguish based on morphology alone.

While gorgostanes are most prominent in cnidarians, their origin is often linked to symbiotic dinoflagellates (zooxanthellae). mdpi.com These symbionts are believed to synthesize the precursor sterols, which are then biochemically modified by the coral host. mdpi.com This symbiotic relationship adds a layer of complexity to the chemotaxonomic interpretation, as the sterol profile can reflect the specific combination of host and symbiont. Nevertheless, the consistent association of particular gorgostane profiles with specific host lineages underscores their value as biomarkers. Fossilized steranes, the geologically stable remnants of sterols, can also serve as biomarkers for past eukaryotic life in sediment records. nih.gov

Table 1: Distribution of Selected Gorgostane-Type Steroids in Marine Invertebrates

| Steroid Type | Representative Compounds | Marine Source (Genus/Species) | Phylum/Order | Reference(s) |

| Gorgost-5-ene | Gorgosterol, Crassumsterol | Plexaura flexuosa, Klyxum sp. | Cnidaria/Alcyonacea | mdpi.com |

| 5,6-Epoxygorgostane | Hippuristerone A | Isis hippuris | Cnidaria/Alcyonacea | nih.gov |

| 5,6-Dihydroxygorgostane | Xeniasterol C, Gorgostane-3β,5α,6β,11α-tetrol 11-acetate | Xenia sp., Heteroxenia ghardaqensis | Cnidaria/Alcyonacea | mdpi.comresearchgate.net |

| 9,11-Secogorgostane | 3β,11-dihydroxy-9,11-secogorgost-5-en-9-one | Sinularia leptoclados | Cnidaria/Alcyonacea | researchgate.net |

| Miscellaneous Gorgostane | 1α,3β,5β,11α-tetrahydroxygorgostan-6-one | Isis hippuris | Cnidaria/Alcyonacea | researchgate.net |

Application in Species Delimitation and Phylogenetic Analysis within Cnidarian Families

The identification and classification of cnidarian species, particularly within diverse and morphologically plastic groups like gorgonian corals, can be challenging. Traditional taxonomy relies on morphological features such as colony branching patterns and the microscopic calcareous sclerites, but these can be variable and sometimes misleading. pensoft.net In recent years, molecular phylogenetics, often using mitochondrial genes like mtMutS, has become a standard tool for resolving evolutionary relationships. pensoft.netnih.gov However, molecular data alone can sometimes be inconclusive for delimiting closely related species. researchgate.net

The integration of chemical data, specifically the analysis of gorgostane sterol profiles, offers a powerful complementary approach for species delimitation and phylogenetic studies within Cnidarian families like the Plexauridae and Chrysogorgiidae. pensoft.netresearchgate.net When molecular phylogenies reveal closely related but distinct clades, the chemical profiles of these groups can provide additional evidence for their separation as distinct species. An incongruence between morphological and molecular data may highlight evolutionary patterns that have shaped these organisms. researchgate.net

For example, studies on gorgonian corals have shown that while some species are widespread, their sterol compositions can vary, potentially indicating cryptic species or subspecies adapted to different environments. The sterol composition of shallow tropical cnidarians often reflects their photoautotrophic symbionts, whereas deep-sea species may have profiles more indicative of dietary sources like phytoplankton and zooplankton. researchgate.net This highlights how metabolomics can contribute to a more integrative approach to octocoral systematics. researchgate.net

Evolutionary Context of Cyclopropane (B1198618) Sterol Biosynthesis in Marine Organisms

The biosynthesis of sterols is a fundamental eukaryotic feature, but the pathways have diversified significantly across different lineages. nih.gov The presence of a cyclopropane ring in the side chain of gorgostane and related sterols is a notable evolutionary innovation in marine biochemistry. nih.govrsc.org

Sterol biosynthesis begins with the cyclization of squalene (B77637) epoxide. nih.gov In animals and fungi, this leads to lanosterol (B1674476), while in photosynthetic organisms like plants and algae, the product is cycloartenol (B190886). nih.govmdpi.com The biosynthesis of gorgosterol is unusual and is thought to originate in dinoflagellates, which are often symbionts of the marine invertebrates from which these sterols are isolated. esf.edunih.gov Dinoflagellates have been shown to cyclize squalene oxide to lanosterol, similar to the fungal/animal pathway. esf.edunih.gov

The formation of the characteristic cyclopropane ring is a key step. The biosynthesis of gorgosterol involves the enzymatic desaturation of a sterol side chain, followed by the introduction of methyl groups and the subsequent formation of the three-membered ring. esf.edu This process is distinct from the sterol biosynthetic pathways found in most other organisms and points to a unique evolutionary trajectory. The enzymes involved in these transformations, such as specific sterol C24-methyl transferases, are key to producing the highly alkylated side chains seen in many marine sterols. acs.org

From an evolutionary perspective, the development of this complex biosynthetic pathway likely conferred a selective advantage. Sterols play crucial roles in membrane structure and function. The unique geometry of the gorgostane side chain, with its rigid cyclopropane ring, may modulate membrane fluidity and other properties in ways that are advantageous in the specific marine environments inhabited by these organisms and their symbionts. It has been suggested that cyclopropane-containing sterols in corals may act as a protective mechanism for cellular membranes against the action of coral toxins like cembranoids. cu.edu.eg The evolution of sterol synthesis is closely tied to the availability of oxygen in the environment, as the cyclization of squalene is an oxygen-demanding process. nih.gov The diversity of sterols in marine ecosystems reflects a long history of biochemical adaptation and co-evolution between organisms like corals and their microbial symbionts.

Mechanistic Investigations of Biological Activities Exhibited by Gorgostane Type Sterols

Molecular Target Identification and Ligand-Receptor Interactions (In Vitro Studies)

In vitro studies have been instrumental in identifying the molecular targets of gorgostane-type sterols. Research has shown that these compounds can act as ligands for nuclear receptors, particularly the Liver X Receptors (LXRs). mdpi.comfrontiersin.org LXRs, which exist as two isoforms (LXRα and LXRβ), are key regulators of cholesterol, fatty acid, and glucose homeostasis. frontiersin.org

Bioassay-guided fractionation of marine gorgonian extracts led to the isolation of several gorgostane (B1234944) derivatives that exhibited binding affinity for LXRs. bvsalud.org Using a scintillation proximity assay, specific gorgostane derivatives were found to selectively activate LXRα in human embryonic kidney (HEK293) cells. mdpi.com For instance, gorgostane-3β,9α,5α,6β,11α-tetrol and gorgost-5-ene-3β,9α,11α-triol demonstrated a higher affinity for LXRα over LXRβ. frontiersin.org

Further studies quantified these interactions, revealing potent and selective activity. Certain gorgostane derivatives displayed strong binding to the LXRα receptor with IC50 values as low as 0.07 µM. bvsalud.orgacs.org In functional assays, these compounds stimulated coactivator association with the LXRα receptor, with EC50 values measured as low as 0.05 µM, indicating efficient receptor activation. bvsalud.orgacs.org These findings underscore the role of gorgostane-type sterols as selective modulators of LXRα.

Table 1: In Vitro LXRα Activity of Selected Gorgostane Derivatives

| Compound | Assay Type | Target | Cell Line | Activity Metric | Value | Citation |

|---|---|---|---|---|---|---|

| Gorgostane Derivative 11 | Binding Affinity | LXRα | N/A | IC50 | 0.07 µM | bvsalud.orgacs.org |

| Gorgostane Derivative 11 | Coactivator Association | LXRα | N/A | EC50 | 0.05 µM | bvsalud.orgacs.org |

| Gorgostane-3β,9α,5α,6β,11α-tetrol | Receptor Activation | LXRα | N/A | EC50 | 0.45 µM | frontiersin.org |

| Gorgost-5-ene-3β,9α,11α-triol | Receptor Activation | LXRα | N/A | EC50 | 0.05 µM | frontiersin.org |

The interaction of gorgostane analogues with molecular targets like LXRs initiates a cascade of events that modulate cellular signaling pathways. Activation of LXR by its ligands leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their expression. mdpi.comfrontiersin.org

A primary consequence of gorgostane-induced LXR activation is the upregulation of genes involved in cholesterol transport and metabolism. mdpi.com Studies in macrophage cell lines have shown that LXR agonists, including gorgostane derivatives, induce the expression of ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE). mdpi.comfrontiersin.org The ABCA1 protein is a crucial mediator of cholesterol efflux from cells to lipid-poor apolipoproteins, a key step in reverse cholesterol transport. frontiersin.org

Beyond cholesterol homeostasis, gorgostane-mediated signaling can influence inflammatory pathways. LXRs are known negative regulators of key inflammatory genes such as TNFα, IL-1b, and iNOS through mechanisms like transrepression of NF-κB signaling. mdpi.com Some studies have also demonstrated that the effects of certain marine sterols are related to the activation of the ERK-1/-2 and Akt signaling pathways. semanticscholar.org

The modulation of signaling pathways by gorgostane sterols directly impacts enzymatic systems and metabolic processes. The LXR-mediated upregulation of ABCA1 and other transporters like ABCG1 directly enhances the metabolic process of reverse cholesterol transport. frontiersin.org This leads to a reduction in cholesterol accumulation in macrophages, a critical event in the context of foam cell formation. frontiersin.org

While LXR activation can sometimes lead to increased lipogenesis, some gorgostane analogues appear to exert their effects without this consequence. frontiersin.org For example, one study noted that a particular gorgostane derivative exerted its anti-breast cancer activity by altering LXR-dependent lipid metabolism without increasing lipogenesis. frontiersin.org

In addition to LXR-mediated effects, gorgostane derivatives can interact with other enzymatic systems. For instance, some polyoxygenated steroids have shown inhibitory activity against cytochrome P450 1A. mdpi.com Furthermore, certain gorgostane analogues have been observed to increase glycolysis and promote insulin (B600854) secretion in in vitro models, suggesting a broader influence on cellular metabolism. acs.org The enzymatic reactions involved in these processes are complex, often organized in metabolic pathways where sequential enzymes form complexes to channel substrates efficiently. unige.chfrontiersin.org

Elucidation of Modulation Mechanisms on Cellular Signaling Pathways

Cellular Responses and Induced Phenotypic Changes by Gorgostane Analogues (Non-Clinical Context)

The molecular and metabolic alterations induced by gorgostane analogues translate into a range of observable cellular responses and phenotypic changes in non-clinical in vitro settings. A significant body of research has focused on the cytotoxic and anti-proliferative effects of these compounds against various human cancer cell lines. semanticscholar.orgmdpi.comresearchgate.net

Gorgosterol (B1215954) and its derivatives have demonstrated concentration-dependent inhibition of cancer cell proliferation. researchgate.net For example, specific analogues have shown relevant cytotoxicity against breast adenocarcinoma (MCF-7), colon carcinoma (HT-29), and human lung carcinoma (A-549) cell lines. semanticscholar.orgmdpi.comresearchgate.net The anti-proliferative activity is, in some cases, attributed to the induction of apoptosis and cell cycle arrest. semanticscholar.orgmdpi.com One study found that a gorgostane analogue induced cell cycle arrest at the G2/M phase, which was associated with a decrease in the phosphorylated forms of key cell cycle regulators like p53, retinoblastoma protein (Rb), and cdc2. semanticscholar.org

Beyond cytotoxicity, gorgostane-type steroids exhibit potent anti-inflammatory responses. In vitro assays measuring inflammatory markers have shown that these compounds can inhibit the generation of superoxide (B77818) anions and the release of elastase from neutrophils, with IC50 values in the low micromolar range. mdpi.com This indicates a direct modulatory effect on the functional responses of inflammatory cells.

Table 2: In Vitro Cellular Responses to Gorgostane Analogues

| Compound/Derivative | Cell Line | Observed Response | Activity Metric | Value | Citation |

|---|---|---|---|---|---|

| Gorgosterol | Colo-205 (Colorectal) | Cytotoxicity | IC50 | 44.0 µM | researchgate.net |

| Gorgostane Analogue (16) | MCF-7 (Breast) | Cytotoxicity | IC50 | 25.1 µM | semanticscholar.org |

| 5β,6β-epoxy-3β,11-dihydroxy-24-methylene-9,11-secocholestan-9-one | Human Neutrophils | Inhibition of Superoxide Anion Generation | IC50 | 6.6 µM | mdpi.com |

| 5β,6β-epoxy-3β,11-dihydroxy-24-methylene-9,11-secocholestan-9-one | Human Neutrophils | Inhibition of Elastase Release | IC50 | 2.9 µM | mdpi.com |

| Gorgostane-1α,3β,5α,6β,11α-pentaol | A-549 (Lung) | Cytotoxicity | ED50 | 1 µg/mL | researchgate.net |

Development of Advanced In Vitro Bioassays for Mechanistic Elucidation

The detailed investigation of the biological activities of gorgostane sterols relies on the development and application of a suite of advanced in vitro bioassays. These assays are designed to move beyond simple activity screening to provide insights into the specific molecular mechanisms of action. nih.gov

For molecular target identification, techniques like ligand-binding assays are fundamental. Scintillation proximity assays (SPA), for example, have been successfully used to quantify the binding affinity of gorgostane derivatives to nuclear receptors like LXR. bvsalud.org To confirm functional activation of these receptors, researchers employ reporter gene assays in engineered cell lines (e.g., HEK293). In these assays, the cell line contains a reporter gene (such as luciferase) under the control of a promoter with response elements for the receptor of interest. An increase in reporter gene expression upon treatment with the compound indicates receptor activation. mdpi.com

To study downstream cellular responses, a variety of cell-based assays are utilized. Cell viability and cytotoxicity are commonly measured using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assays. researchgate.net To investigate the mechanism of cell death, flow cytometry can be used to analyze apoptosis and cell cycle distribution. researchgate.net For assessing anti-inflammatory activity, specific functional assays that measure neutrophil superoxide anion generation or elastase release are employed. mdpi.com

More advanced, unbiased approaches for target discovery include methods like Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA). pelagobio.commedchemexpress.com These techniques identify protein targets by observing how drug binding affects their stability against proteolysis or thermal denaturation, allowing for proteome-wide screening without modifying the compound. pelagobio.commedchemexpress.com The integration of such advanced bioassays is critical for comprehensively elucidating the complex mechanisms of action of gorgostane-type sterols.

Future Perspectives and Emerging Research Avenues in 5beta Gorgostane Studies

The unique structural characteristics of 5beta-gorgostane and its derivatives, particularly the distinctive cyclopropane (B1198618) moiety in the side chain, have established them as a significant class of marine steroids. While initial research has successfully isolated numerous analogues and identified a range of biological activities, the field is poised for significant advancement. Future research is trending towards an integrated, technology-driven approach to unlock the full potential of these compounds. This involves delving deeper into their biosynthesis, developing sustainable production methods, predicting their functions through computational models, discovering novel structures from untapped marine sources, and refining our understanding of their precise roles in marine ecosystems.

Q & A

Q. What standardized methodologies are recommended for the structural characterization of 5beta-Gorgostane?

To confirm the identity of this compound, researchers should integrate spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for stereochemical analysis, X-ray crystallography for absolute configuration determination, and Mass Spectrometry (MS) for molecular weight validation. For novel compounds, ensure purity via HPLC and provide full experimental details (e.g., solvent systems, crystallization conditions) to enable reproducibility . Known compounds require cross-referencing with published spectral databases, emphasizing discrepancies in chemical shift values .

Q. What chromatographic techniques are optimal for isolating this compound from marine extracts?

Use High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile) to resolve this compound from co-eluting terpenoids. Validate separation efficiency via Thin-Layer Chromatography (TLC) with specific staining reagents (e.g., anisaldehyde-H₂SO₄). Document retention factors () and solvent systems to aid cross-lab comparisons .

Q. How can researchers elucidate the biosynthetic pathways of this compound in marine organisms?

Employ isotopic labeling (e.g., -acetate feeding) to track precursor incorporation, coupled with gene knockout studies in symbiotic microbes to identify biosynthetic gene clusters. Pair this with LC-MS/MS to detect intermediate metabolites. Reference marine metabolomics databases to map plausible enzymatic steps .

Q. What are the best practices for comparing newly acquired spectroscopic data of this compound with existing literature?

Create a comparative table listing published - and -NMR chemical shifts, optical rotations, and melting points. Highlight deviations >5% and investigate causes (e.g., solvent polarity, temperature). Use statistical tools (e.g., PCA) to assess data clustering and outliers .

Q. What protocols are used for preliminary toxicity screening of this compound?

Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) at concentrations 1–100 µM, with positive controls (e.g., doxorubicin). Include dose-response curves and IC₅₀ calculations. For in vivo studies, adhere to OECD guidelines for acute toxicity in model organisms (e.g., zebrafish), documenting mortality and histological changes .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound be systematically addressed?

Design replication studies under standardized conditions (e.g., cell line provenance, serum-free media) to isolate variables. Perform meta-analyses of dose-response data across studies, using heterogeneity tests (e.g., I² statistic) to identify confounding factors (e.g., assay interference by solvent carriers). Validate target engagement via SPR (Surface Plasmon Resonance) or isothermal titration calorimetry (ITC) .

Q. What computational strategies validate stereochemical outcomes in this compound synthesis?

Apply Density Functional Theory (DFT) to predict transition-state energies and diastereomeric ratios. Cross-validate with molecular dynamics simulations of enzyme-substrate complexes in putative biosynthetic pathways. Compare computational -NMR chemical shifts with experimental data using root-mean-square deviation (RMSD) metrics .

Q. How do interdisciplinary approaches enhance understanding of this compound’s ecological roles?

Integrate cheminformatics (e.g., molecular networking) with synthetic biology to engineer microbial hosts for pathway reconstitution. Pair this with ecological field studies measuring this compound concentrations in marine symbionts across seasons. Use multivariate analysis to correlate production levels with environmental stressors (e.g., pH, temperature) .

Q. What challenges arise in optimizing synthetic routes for this compound, and how are they mitigated?

Key challenges include low yields in cyclization steps and epimerization during late-stage functionalization . Address these via design of experiments (DoE) to optimize catalysts (e.g., chiral Lewis acids) and reaction solvents. Use in situ FTIR to monitor intermediates and adjust kinetics dynamically .

Q. What strategies validate biomimetic synthesis approaches for this compound?

Combine retrobiosynthetic analysis with enzyme engineering (e.g., directed evolution of terpene cyclases) to mimic natural pathways. Validate intermediate compatibility via fed-batch fermentations and compare product profiles with wild-type extracts using GNPS (Global Natural Products Social) molecular networking .

Methodological Resources

- Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") and filter by citations to identify high-impact studies. Cross-reference PubMed and Marine Natural Products Databases for ecological context .

- Data Reproducibility : Adhere to CONSORT guidelines for pharmacological studies, reporting raw data (e.g., NMR spectra, bioassay curves) in supplementary materials .

- Ethical Compliance : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to align with institutional review protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.